3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide
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Overview
Description
3-Allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzo[d]thiazole core with an allyl group and a methylthio moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been investigated for their potential antidepressant and anticonvulsant effects .
Mode of Action
It’s worth noting that similar benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects .
Biochemical Pathways
It has been suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine .
Result of Action
Similar compounds have shown potential antidepressant and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with an appropriate halide under acidic conditions. Subsequent alkylation introduces the allyl group, and methylation provides the methylthio functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide has shown potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Comparison with Similar Compounds
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
3-Allyl-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
2-Methylthio-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Uniqueness: 3-Allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide stands out due to its distinct benzo[d]thiazole core and the presence of both an allyl group and a methylthio moiety. This combination of functional groups provides unique chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOQNWRHIZOYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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